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molecular formula C15H17ClSi B8475960 Diphenylisopropylchlorosilane CAS No. 76814-97-6

Diphenylisopropylchlorosilane

Cat. No. B8475960
M. Wt: 260.83 g/mol
InChI Key: NWHZKVYOVXUZIJ-UHFFFAOYSA-N
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Patent
US04996341

Procedure details

Into 200 ml of dry THF was dissolved 160 g (0.63 mole) of diphenyldichlorosilane. To this was added dropwise 450 ml (0.90 mole) of a 2.0 M solution of isopropylmagnesium chloride in THF at a room temperature over 20 minutes. A mildly ethothermic reaction was observed. After the conclusion of the dropwise addition, the reaction mixture was refluxed for 3 days. The formed salt and the solvent were removed from the reaction mixture. The residue was distilled under a reduced pressure to give 130 g of a colorless clear liquid (b.p. 116° to 118° C./0.22 Torr).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([Si:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([Cl:9])Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]([Mg]Cl)([CH3:18])[CH3:17]>C1COCC1>[C:10]1([Si:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH:16]([CH3:18])[CH3:17])[Cl:9])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mildly ethothermic reaction
ADDITION
Type
ADDITION
Details
After the conclusion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The formed salt and the solvent were removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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